Diethyl 2-thenylidenemalonate
CAS No.: 30313-06-5
Cat. No.: VC3713181
Molecular Formula: C12H14O4S
Molecular Weight: 254.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 30313-06-5 |
---|---|
Molecular Formula | C12H14O4S |
Molecular Weight | 254.3 g/mol |
IUPAC Name | diethyl 2-(thiophen-2-ylmethylidene)propanedioate |
Standard InChI | InChI=1S/C12H14O4S/c1-3-15-11(13)10(12(14)16-4-2)8-9-6-5-7-17-9/h5-8H,3-4H2,1-2H3 |
Standard InChI Key | OUBXLQPLVCNKNN-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(=CC1=CC=CS1)C(=O)OCC |
Canonical SMILES | CCOC(=O)C(=CC1=CC=CS1)C(=O)OCC |
Introduction
Chemical Identity and Structural Characteristics
Diethyl 2-thenylidenemalonate, also known by its systematic name diethyl 2-(thiophen-2-ylmethylidene)propanedioate, is an organosulfur compound containing a thiophene ring connected to a malonate diester through a methylene bridge . The compound belongs to the class of α,β-unsaturated diesters and contains a thiophene heterocycle as a key structural element.
Nomenclature and Identification
The compound has several synonyms in chemical literature and databases, reflecting various naming conventions:
Parameter | Information |
---|---|
CAS Number | 30313-06-5 |
Systematic Name | Diethyl 2-(thiophen-2-ylmethylidene)propanedioate |
Common Synonyms | Diethyl 2-thenylidenemalonate, Diethyl 2-(2-thienylmethylidene)malonate, Diethyl 2-(thiophen-2-ylmethylene)malonate |
Molecular Formula | C₁₂H₁₄O₄S |
InChI | InChI=1S/C12H14O4S/c1-3-15-11(13)10(12(14)16-4-2)8-9-6-5-7-17-9/h5-8H,3-4H2,1-2H3 |
InChIKey | OUBXLQPLVCNKNN-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(=CC1=CC=CS1)C(=O)OCC |
Structural Features
The molecule consists of a thiophene ring (a five-membered aromatic heterocycle containing sulfur) connected to a diethyl malonate moiety via a methylene bridge. This arrangement creates an extended π-conjugated system that influences the compound's spectroscopic and chemical properties .
The structural framework includes:
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A thiophene ring at position 2 connected to a methylene bridge
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A malonate diester group with two ethyl ester moieties
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An exocyclic double bond connecting the thiophene and malonate portions
Physical and Chemical Properties
Diethyl 2-thenylidenemalonate exhibits specific physical and chemical properties that define its behavior in different environments and reactions.
Physical Properties
The compound exists as a liquid at room temperature with characteristic physical parameters:
Property | Value |
---|---|
Molecular Weight | 254.30 g/mol |
Density | 1.215 g/cm³ |
Boiling Point | 320.4°C at 760 mmHg |
Flash Point | 147.6°C |
Melting Point | Not Available |
Index of Refraction | 1.554 |
Exact Mass | 254.06128 Da |
Topological Polar Surface Area | 80.8 Ų |
LogP | 2.7 |
Solubility and Polarity Characteristics
The compound has moderate lipophilicity with a calculated XLogP3-AA value of 2.7, suggesting it dissolves well in organic solvents but has limited water solubility . The topological polar surface area of 80.8 Ų indicates moderate hydrogen bonding capability, primarily through its ester carbonyl groups .
Reactivity Profile
Based on its structure, Diethyl 2-thenylidenemalonate can participate in various chemical reactions:
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The α,β-unsaturated diester system makes it susceptible to nucleophilic addition reactions
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The thiophene ring can undergo electrophilic aromatic substitution reactions
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The ester groups can participate in hydrolysis, transesterification, and reduction reactions
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The conjugated system can participate in cycloaddition reactions such as Diels-Alder reactions
Spectroscopic Characterization
Spectroscopic data provides crucial information about the structural and electronic properties of Diethyl 2-thenylidenemalonate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The compound has characteristic ¹³C NMR spectral features. According to the search results, ¹³C NMR spectra are available in spectral databases, providing essential structural information about the carbon framework of the molecule . These spectra would typically show signals for:
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The thiophene carbon atoms
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The methylene bridge carbon
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The malonate quaternary carbon
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The carbonyl carbons of the ester groups
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The ethyl group carbons
Mass Spectrometry
GC-MS data is available for Diethyl 2-thenylidenemalonate, which helps in confirming its molecular weight and fragmentation pattern . Mass spectrometry would typically show:
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The molecular ion peak corresponding to the molecular weight of 254 m/z
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Fragment ions resulting from the loss of ethoxy groups
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Fragments associated with the thiophene ring
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Other characteristic fragmentation patterns
Applications and Research Significance
Synthetic Utility
Diethyl 2-thenylidenemalonate serves as a versatile building block in organic synthesis:
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As a dienophile in Diels-Alder reactions for constructing complex heterocyclic systems
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As a precursor for the synthesis of thiophene-containing compounds with potential biological activities
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In the preparation of materials with electronic and optical properties due to its extended conjugation
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As an intermediate in the synthesis of carboxylic acids through selective hydrolysis of the ester groups
Structure-Activity Relationships
The presence of the thiophene heterocycle connected to the malonate moiety creates interesting electronic properties that can be exploited in various applications:
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The electron-rich thiophene ring coupled with the electron-withdrawing diester system creates a push-pull electronic effect
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This electronic arrangement makes the compound useful in studies of electronic conjugation and charge transfer
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Structural modifications of the basic scaffold can lead to compounds with varied properties and applications
Current Research and Future Perspectives
Research Trends
Current research involving Diethyl 2-thenylidenemalonate and related compounds focuses on:
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Development of novel synthetic methodologies using this compound as a building block
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Investigation of structure-property relationships in thiophene-based materials
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Exploration of potential biological activities of derivatives and analogs
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Application in the synthesis of heterocyclic compounds with specific functional properties
Future Directions
Potential areas for future research include:
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Development of catalytic methods for asymmetric transformations of Diethyl 2-thenylidenemalonate
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Exploration of its utility in multicomponent reactions for diversity-oriented synthesis
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Investigation of its potential in materials science, particularly in electronic and optical materials
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Computational studies to better understand its reactivity patterns and electronic properties
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